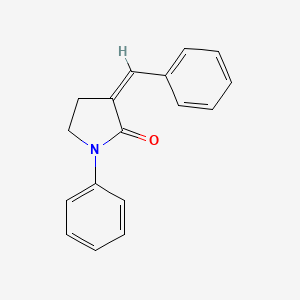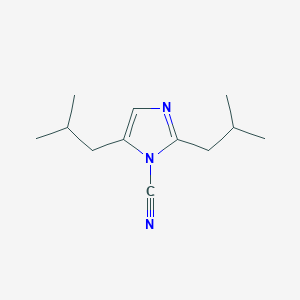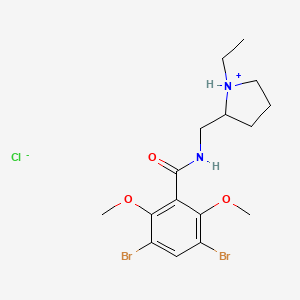![molecular formula C22H44O3 B14414984 10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL CAS No. 83742-03-4](/img/structure/B14414984.png)
10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL is a complex organic compound characterized by a cyclohexane ring substituted with butyl and hydroxymethyl groups. This compound is notable for its unique structure, which combines both aliphatic and cyclic elements, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL typically involves multi-step organic reactions. One common approach is the alkylation of cyclohexane derivatives followed by hydroxymethylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitution pattern on the cyclohexane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation and the use of specialized reactors to maintain the necessary conditions for high yield and purity. The process may also include purification steps such as distillation and recrystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The butyl and hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce simpler alcohols.
Wissenschaftliche Forschungsanwendungen
10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, while the butyl group can interact hydrophobically with lipid membranes. These interactions can modulate biological pathways and influence the compound’s effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-[3-Butyl-1,2-bis(hydroxymethyl)cyclohexyl]decan-1-OL: Similar structure but different substitution pattern.
Cyclohexane derivatives: Compounds with similar cyclic structures but varying functional groups.
Uniqueness
10-[4-Butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications.
Eigenschaften
CAS-Nummer |
83742-03-4 |
|---|---|
Molekularformel |
C22H44O3 |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
10-[4-butyl-2,3-bis(hydroxymethyl)cyclohexyl]decan-1-ol |
InChI |
InChI=1S/C22H44O3/c1-2-3-12-19-14-15-20(22(18-25)21(19)17-24)13-10-8-6-4-5-7-9-11-16-23/h19-25H,2-18H2,1H3 |
InChI-Schlüssel |
DKJNJHVVCPJESK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(C(C1CO)CO)CCCCCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[3-(Phenylsulfanyl)propyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14414906.png)
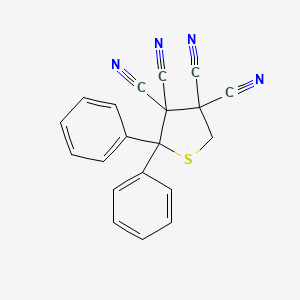

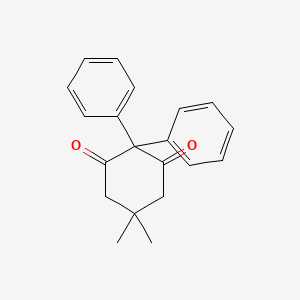
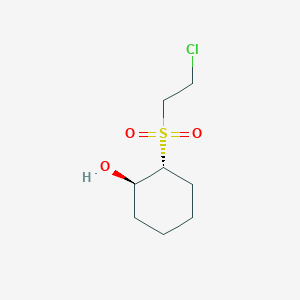
![Oxo(diphenyl)[1-(phenylsulfanyl)ethenyl]-lambda~5~-phosphane](/img/structure/B14414934.png)
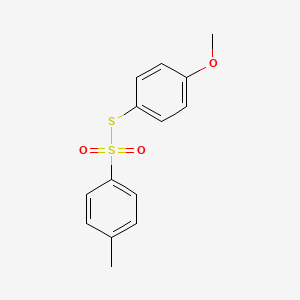
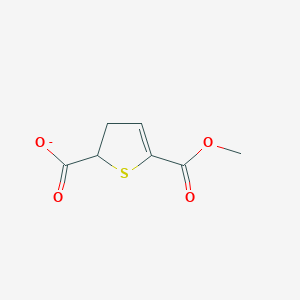

diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)
